Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

1,2,3-Benzotriazin-4(3H)-one structure
1,2,3-Benzotriazin-4(3H)-one structure
Nome del prodotto:1,2,3-Benzotriazin-4(3H)-one
Numero CAS:90-16-4
MF:C7H5N3O
MW:147.134100675583
MDL:MFCD00052387
CID:81754
PubChem ID:135408793

1,2,3-Benzotriazin-4(3H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,3-Benzotriazin-4(3H)one
    • Benzo-1,2,3-triazin-4(3H)-one
    • BenzotriazinHone
    • 4-Ketobenzo-1,2,3(3H)-triazine
    • 3,4-Dihydro-4-oxo-1,2,3-benzotriazine
    • 1,2,3-Benzotriazine-4(3H)-One
    • 1,2,3-Benzotriazin-4(1H)-one
    • 1,2,3-Benzotriazin-4(3H)-one
    • 1H-1,2,3-benzotriazin-4-one
    • 4-Ketobenztriazine
    • 4-Ketobenzotriazine
    • 4-Ketobenz-1,2,3-triazine
    • Benzazimidone
    • NSC 13563
    • NSC 20121
    • Benzazimide
    • 1,2,3-Benzotriazin-4-ol
    • Benzoketotriazine
    • Benzo[d][1,2,3]triazin-4(3H)-one
    • USAF MA-2
    • 3H-1,2,3-Benzotriazin-4-one
    • benzotriazinone
    • 1,2,3-Benzotriazin-4-one
    • 3,4-Dihydro-1,2,3-benzotriazin-4-one
    • 1,2,3-Benzotriazine-4(
    • 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)
    • 1,4-Dihydro-1,2,3-benzotriazin-4-one
    • 1H-Benzo[d][1,2,3]triazin-4-one
    • MDL: MFCD00052387
    • Inchi: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
    • Chiave InChI: DMSSTTLDFWKBSX-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=CC=CC=2)NN=N1
    • BRN: 124996

Proprietà calcolate

  • Massa esatta: 147.04300
  • Massa monoisotopica: 147.043
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 202
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • Superficie polare topologica: 53.8
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Polvere giallo chiaro
  • Densità: 1.47
  • Punto di fusione: 216-218 °C (lit.)
  • Punto di ebollizione: 282 ºC
  • Punto di infiammabilità: 125 ºC
  • Indice di rifrazione: 1.5500 (estimate)
  • Solubilità: Soluble in most organic solvents.
  • PSA: 58.64000
  • LogP: 0.31810

1,2,3-Benzotriazin-4(3H)-one Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319
  • Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S37/39
  • RTECS:DM0800000
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R22
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Ventilare e asciugare a bassa temperatura e conservare separatamente dalle materie prime alimentari nel magazzino
  • TSCA:Yes

1,2,3-Benzotriazin-4(3H)-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B206930-100000mg
1,2,3-Benzotriazin-4(3H)-one
90-16-4
100g
$ 907.00 2023-04-19
Enamine
EN300-06440-1.0g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
1g
$26.0 2023-05-03
Enamine
EN300-06440-0.05g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
0.05g
$19.0 2023-10-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155481-25g
1,2,3-Benzotriazin-4(3H)-one
90-16-4 >98.0%(HPLC)
25g
¥467.90 2023-09-03
TRC
B206930-10g
1,2,3-Benzotriazin-4(3H)-one
90-16-4
10g
$ 120.00 2022-06-07
Enamine
EN300-06440-0.5g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
0.5g
$21.0 2023-10-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0003-5G
3,4-Dihydro-4-oxo-1,2,3-benzotriazine
90-16-4 >98.0%(T)(HPLC)
5g
¥120.00 2024-04-15
eNovation Chemicals LLC
D758809-100g
Benzo[d][1,2,3]triazin-4(3H)-one
90-16-4 98%
100g
$225 2024-06-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0003-25G
3,4-Dihydro-4-oxo-1,2,3-benzotriazine
90-16-4 >98.0%(T)(HPLC)
25g
¥360.00 2024-04-15
Fluorochem
018763-5g
4-Ketobenztriazine
90-16-4 95%
5g
£18.00 2022-03-01

1,2,3-Benzotriazin-4(3H)-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Riferimento
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors
El Rayes, Samir M. ; Ali, Ibrahim A. I.; Fathalla, Walid; Mahmoud, Mostafa A. A., ACS Omega, 2020, 5(12), 6781-6791

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 h, rt
Riferimento
Catalyst-free oxidative N-N coupling for the synthesis of 1,2,3-triazole compounds with tBuONO
Cai, Yue-Ming; Zhang, Xin; An, Cui; Yang, Ye-Fei; Liu, Wei; et al, Organic Chemistry Frontiers, 2019, 6(9), 1481-1484

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C; 15 min, pH 8
Riferimento
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Solvents: Dimethylformamide ;  40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ;  30 min, pH 2, 0 °C
Riferimento
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C; 15 min, 0 °C
Riferimento
Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognita
Chen, Xiulei; Jia, Haowu; Li, Zhong; Xu, Xiaoyong, Chinese Chemical Letters, 2019, 30(6), 1207-1213

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  0 °C; 30 min, pH 7 - 8, 0 °C
Riferimento
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita
Chang, Yaning; Zhang, Jingwei; Chen, Xiulei; Li, Zhong; Xu, Xiaoyong, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognita
Chen, Diancong; Yang, Haiping; Li, Zhong; Maienfisch, Peter; Xu, Xiaoyong, Journal of Molecular Structure, 2022, 1264,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Preparation of oligonucleotides containing dAICA using an unexpected side-reaction observed on a protected derivative of 2-aza-2'-deoxyinosine
Fernandez-Forner, Dolors; Eritja, Ramon; Bardella, Francesc; Ruiz-Perez, Catalina; Solans, Xavier; et al, Tetrahedron, 1991, 47(42), 8917-30

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  cooled; 1 h, cooled
1.2 Reagents: Sodium hydroxide ;  pH 7 - 8
Riferimento
Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moiety
Zhang, Ju-Ping; Li, Qin; Zhang, Cheng; Li, Pu; Chen, Li-Juan; et al, Chemical Papers, 2018, 72(9), 2193-2202

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Solvents: Dimethylformamide ;  40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2; 30 min
Riferimento
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognita
Zhang, Ruifeng; Guo, Wei; Wang, Gaolei; Chen, Xiulei; Li, Zhong; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(17),

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Nitrite (polymer-supported) Solvents: Methanol ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
Riferimento
One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts
McGrory, Rochelle; Faggyas, Reka J.; Sutherland, Andrew, Organic & Biomolecular Chemistry, 2021, 19(27), 6127-6140

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles
Lai, Zhencheng; Wang, Chaorong; Li, Jiaming; Cui, Sunliang, Organic Letters, 2020, 22(5), 2017-2021

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Water ,  Oxygen ,  Ceric ammonium nitrate Solvents: Acetonitrile ;  16 h, rt
Riferimento
Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature
Zhou, Yao ; Wang, Ya; Lou, Yixian; Song, Qiuling, Organic Letters, 2018, 20(20), 6494-6497

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  40 min, 0 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
Riferimento
Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors
Zhang, Fan; Wu, Dang; Wang, Gao-Lei; Hou, Shuang; Ping, Ou-Yang; et al, Chinese Chemical Letters, 2017, 28(5), 1044-1048

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Iodine ,  Sodium nitrite Solvents: Acetonitrile ;  rt; 3 h, 80 °C
Riferimento
NaNO2/I2 as an alternative reagent for the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides
Barak, Dinesh S.; Mukhopadhyay, Sushobhan; Dahatonde, Dipak J.; Batra, Sanjay, Tetrahedron Letters, 2019, 60(3), 248-251

Metodo di produzione 16

Condizioni di reazione
Riferimento
Product subclass 1: 1,2,3-triazines and phosphorus analogues
Doepp, H.; Doepp, D., Science of Synthesis, 2004, 17, 223-355

1,2,3-Benzotriazin-4(3H)-one Raw materials

1,2,3-Benzotriazin-4(3H)-one Preparation Products

1,2,3-Benzotriazin-4(3H)-one Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90-16-4)1,2,3-Benzotriazin-4(3H)-one
A843459
Purezza:99%
Quantità:100g
Prezzo ($):202.0